(1-Aminopentyl)phosphonic acid

Übersicht

Beschreibung

“(1-Aminopentyl)phosphonic acid” is a type of organophosphorus compound . Although the specific details about this compound are not widely available, it is known that phosphonic acids and their derivatives are important in various fields due to their unique properties .

Synthesis Analysis

The synthesis of aminophosphonic acids has been a focus of considerable attention in synthetic organic chemistry . A common method involves the reaction of phosphorous acid with formaldehyde and a primary or secondary amine . Another method uses dialkyl phosphites and acyl chloride . These methods represent the two primary means of synthesizing phosphonic acid .

Molecular Structure Analysis

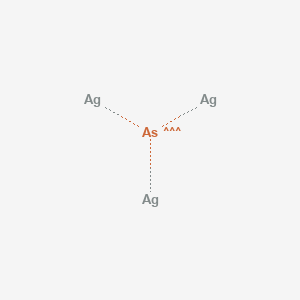

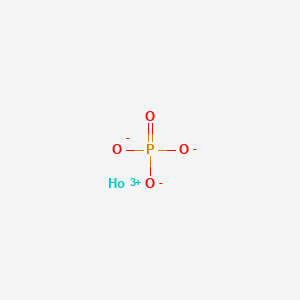

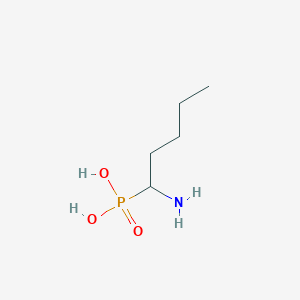

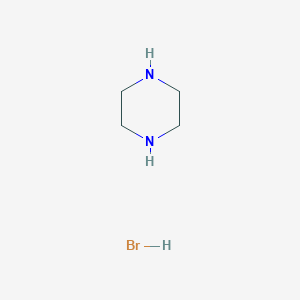

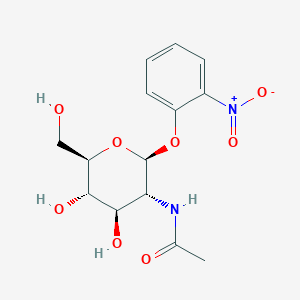

The molecular formula of “(1-Aminopentyl)phosphonic acid” is C5H14NO3P . The molecule of phosphonic acid possesses a tetrahedral geometry .

Chemical Reactions Analysis

Phosphonic acids can undergo a variety of reactions. For instance, simple 1-aminoalkylphosphonic acids can be quaternized under basic conditions using Me2SO4 as a convenient alkylating agent . During the course of the reaction, phosphonic acid quaternary ammonium derivatives, along with their corresponding monoesters, are formed . Deamination of 1-aminoalkylphosphonic acids in the reaction with HNO2 yields a mixture of substitution products, elimination products, and rearrangement and substitution products .

Physical And Chemical Properties Analysis

Phosphonic acid, in general, is known for its acid properties and its potential for forming a wide range of derivative compounds . It exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications : Aminophosphonic acids are analogues of naturally occurring phosphates and amino acids, with a phosphonate moiety that resists hydrolysis by enzymes that cleave phosphate bonds. This property makes them valuable in metabolic regulation, enhancement or inhibition studies, and in developing potential drugs for several metabolic disorders. Efficient synthetic methods, including stereoselective synthesis, have been developed for these compounds due to their significant biological applications (Orsini, Sello, & Sisti, 2010).

α-Aminophosphonate/phosphinate Motif in Medicinal Chemistry : α-Aminophosphonic acids, where the carboxylic group of amino acids is replaced by phosphonic acid, exhibit broad capabilities in influencing physiological and pathological processes. These compounds have found applications ranging from agrochemistry to medicine, and in some cases, have been commercialized. They primarily function as enzyme inhibitors and continue to be a focus of intensive research, delivering promising lead compounds in medicinal chemistry (Mucha, Kafarski, & Berlicki, 2011).

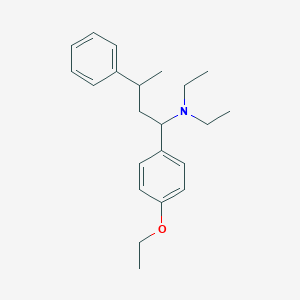

Antitumor Activity : Aminophosphonic acid derivatives of vinblastine, a chemotherapeutic agent, have been synthesized and tested for antitumor activity. These compounds, particularly those with an alkyl substituent on the phosphonate, demonstrated significant activity against cancer cell lines (Lavielle et al., 1991).

One-Pot Synthesis of Bis(phosphonic acid)s : A method for synthesizing 1-hydroxy-1,1-bis(phosphonic acid)s from carboxylic acids has been reported. This efficient methodology is highlighted by the synthesis of amino hydroxy bis(phosphonate)s such as alendronate without additional steps for amine protection/deprotection (Egorov et al., 2011).

Preparation and Applications of Phosphonic Acids : Phosphonic acids, due to their structural analogy with phosphate moieties, find applications in various fields such as drug and pro-drug development, bone targeting, material design, analytical purposes, and medical imaging. Different synthesis methods of phosphonic acids from various precursors are discussed (Sevrain et al., 2017).

Influence on Hydroxyapatite Crystal Growth : Phosphonate additives, including aminophosphonic acids, impact biomineralization processes and industrial mineral scale formation. The study examined the kinetics of hydroxyapatite crystal growth in the presence of various phosphonate additives, revealing their significant effects on the process (Ziȩba et al., 1996).

Safety And Hazards

Zukünftige Richtungen

The discovery of aminophosphonic acids in living systems stimulated interest in this group of compounds. The intensive research directed towards the synthesis of α-aminophosphonic acid analogues of protein and non-protein amino acids resulted in a new class of drugs and other bioactive compounds with a great variety of commercial applications . This suggests that there is potential for future developments in this field .

Eigenschaften

IUPAC Name |

1-aminopentylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO3P/c1-2-3-4-5(6)10(7,8)9/h5H,2-4,6H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTPDFMZKSLVRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

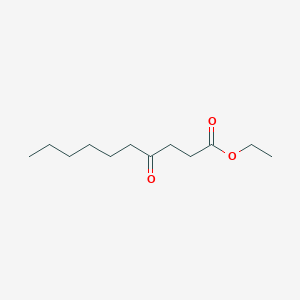

CCCCC(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302001 | |

| Record name | P-(1-Aminopentyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Aminopentyl)phosphonic acid | |

CAS RN |

13138-37-9 | |

| Record name | P-(1-Aminopentyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13138-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13138-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | P-(1-Aminopentyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)